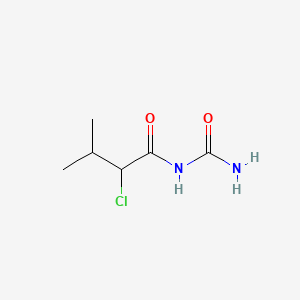
1-(2-Chloro-3-methylbutanoyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-3-methylbutanoyl)urea is an organic compound characterized by the presence of a chloro group, a methyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3-methylbutanoyl)urea typically involves the reaction of 2-chloro-3-methylbutanoyl chloride with urea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-3-methylbutanoyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and urea.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Substitution Reactions: Products include substituted ureas.
Hydrolysis: Products include carboxylic acids and urea.
Oxidation and Reduction: Products include oxides or amines.
Scientific Research Applications
1-(2-Chloro-3-methylbutanoyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-methylbutanoyl)urea involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the inhibition of enzyme activities or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
1-(2-Chloro-3-methylbutanoyl)thiourea: Similar structure but contains a thiourea moiety instead of urea.
1-(2-Chloro-3-methylbutanoyl)guanidine: Contains a guanidine group instead of urea.
1-(2-Chloro-3-methylbutanoyl)carbamate: Contains a carbamate group instead of urea.
Uniqueness: 1-(2-Chloro-3-methylbutanoyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its urea moiety allows for hydrogen bonding interactions, while the chloro and methyl groups contribute to its lipophilicity and electrophilicity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and potential for diverse reactions make it a valuable compound for further research and development.
Properties
CAS No. |
61345-66-2 |
|---|---|
Molecular Formula |
C6H11ClN2O2 |
Molecular Weight |
178.62 g/mol |
IUPAC Name |
N-carbamoyl-2-chloro-3-methylbutanamide |
InChI |
InChI=1S/C6H11ClN2O2/c1-3(2)4(7)5(10)9-6(8)11/h3-4H,1-2H3,(H3,8,9,10,11) |
InChI Key |
MVPOUIVDKJJYLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















